2-(1-Aminocyclohexyl)acetic acid
Overview
Description
2-(1-Aminocyclohexyl)acetic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylic acid group attached to the same carbon atom
Scientific Research Applications
2-(1-Aminocyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It has been found that copper (ii) complexes with ligands derived from β-amino acids, including 2-(1-aminocyclohexyl)acetic acid, have been synthesized and characterized . These complexes have shown interaction with DNA , suggesting that DNA could be a potential target.
Mode of Action
In the context of copper (ii) complexes, it has been found that these complexes interact with dna . The interactions of both complexes with calf thymus (CT) and herring testes (HT) DNA were examined by stopped-flow spectroscopy, by absorption (UV–Vis) and by emission spectral studies (ethidium bromide displacement studies) . Both complexes were found to react a bit faster with HT-DNA than with CT-DNA . The obtained binding constants suggested a moderate intercalative binding mode between the complexes and DNA .
Biochemical Pathways
The interaction of its copper (ii) complexes with dna suggests that it may influence genetic expression and replication processes .
Pharmacokinetics
The compound’s molecular weight (15721) and formula (C8H15NO2) are known , which could influence its pharmacokinetic properties.
Result of Action
The copper (II) complexes of (1-Aminocyclohexyl)acetic acid have shown a relatively low cytotoxic effect on murine mammary carcinoma cell line, 4T1, a moderate effect on murine colon carcinoma cell line, CT26, and a relatively high cytotoxicity toward murine lung cancer cells, LLC1 . This suggests that the compound may have potential antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)acetic acid typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final product is obtained by heating the intermediate in hydrochloric ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can result in a variety of functionalized cyclohexane derivatives.
Comparison with Similar Compounds
2-(1-Aminocyclohexyl)acetic acid can be compared with other similar compounds, such as:
Gabapentin: A similar compound used as an anticonvulsant and for neuropathic pain.
Cyclohexaneacetic acid derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWDIQPPZCDHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37631-92-8 | |
Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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